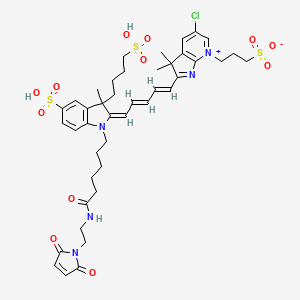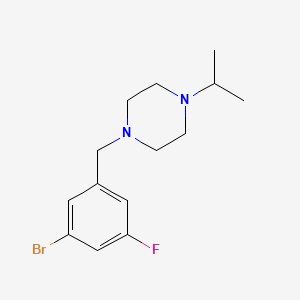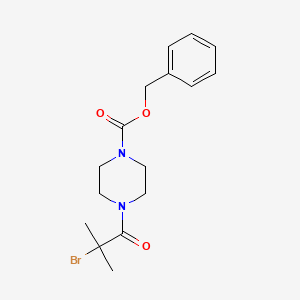
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperazine ring substituted with a benzyl ester and a 2-bromo-2-methyl-propionyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the benzyl ester group: This step involves esterification of piperazine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Addition of the 2-bromo-2-methyl-propionyl group: This is typically done through an acylation reaction using 2-bromo-2-methyl-propionyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The ester and ketone groups can be reduced to alcohols, while the piperazine ring can undergo oxidation to form N-oxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate ester hydrolysis.
Major Products
Nucleophilic substitution: Products include azides, thiols, or other substituted derivatives.
Oxidation and reduction: Products include alcohols, N-oxides, and reduced piperazine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-bromo-, methyl ester: Similar in structure but lacks the piperazine ring and benzyl ester group.
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar but with an ethyl ester instead of a benzyl ester.
Uniqueness
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester is unique due to the presence of both the piperazine ring and the benzyl ester group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H21BrN2O3 |
|---|---|
Poids moléculaire |
369.25 g/mol |
Nom IUPAC |
benzyl 4-(2-bromo-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,17)14(20)18-8-10-19(11-9-18)15(21)22-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
Clé InChI |
ZRAHGNDMYIKWPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


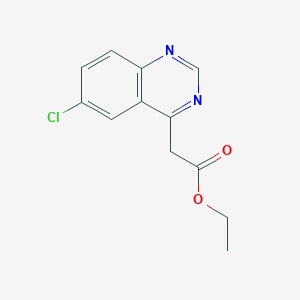
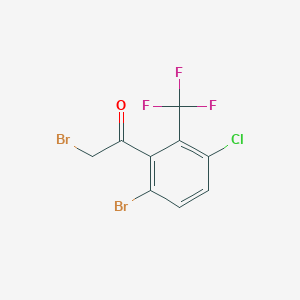
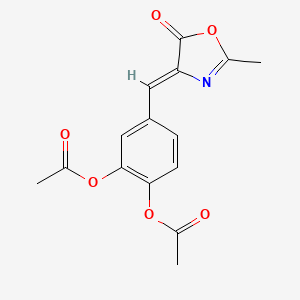
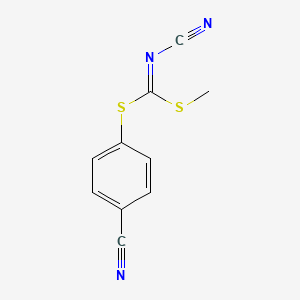
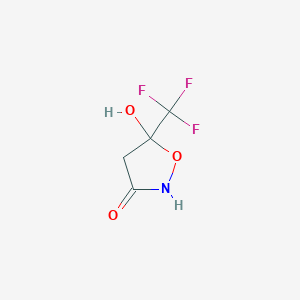

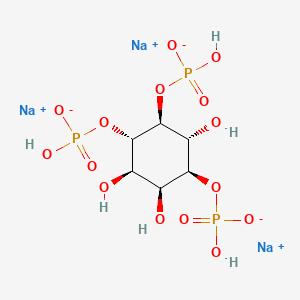

![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)
